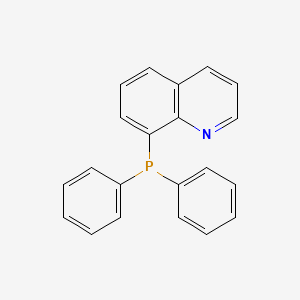
8-(Diphenylphosphino)quinoline
Descripción general
Descripción
8-(Diphenylphosphino)quinoline is an organophosphorus compound that features a quinoline ring substituted with a diphenylphosphino group at the 8-position. This compound is known for its ability to act as a bidentate ligand, coordinating with transition metals through its nitrogen and phosphorus atoms. It is widely used in coordination chemistry and catalysis due to its unique electronic properties.
Mecanismo De Acción
Target of Action
It’s known that this compound can form complexes with transition metals , suggesting that its targets could be metal-containing proteins or enzymes in biological systems.
Mode of Action
It’s known to form complexes with transition metals , which could alter the function of metal-containing proteins or enzymes. The compound’s phenyl rings are almost orthogonal to one another and are twisted from the mean plane of the quinoline , which may influence its interaction with targets.
Biochemical Pathways
Given its ability to form complexes with transition metals , it may impact pathways involving metal-dependent enzymes.
Result of Action
Its ability to form complexes with transition metals suggests it could potentially alter the function of metal-containing proteins or enzymes, leading to downstream effects at the molecular and cellular levels.
Action Environment
It’s known that the oxidation of 8-(diphenylphosphino)quinoline to its oxide can occur in both the free ligand and the ligand in its complex , suggesting that oxidative conditions could influence its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-(Diphenylphosphino)quinoline can be synthesized through various methods. One common approach involves the reaction of 8-bromoquinoline with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Diphenylphosphino)quinoline undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Coordination: It forms coordination complexes with transition metals such as nickel, palladium, and ruthenium.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Coordination: Metal salts such as nickel chloride or palladium acetate.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: 8-(Diphenylphosphinyl)quinoline.
Coordination: Complexes like dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II).
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-(Diphenylphosphino)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination complexes and catalysts for various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
8-(Diphenylphosphinyl)quinoline: An oxidized form of 8-(Diphenylphosphino)quinoline.
8-(Diphenylphosphino)isoquinoline: A structural isomer with the phosphine group on an isoquinoline ring.
8-(Diphenylphosphino)quinoxaline: A related compound with a quinoxaline ring.
Uniqueness: this compound is unique due to its specific electronic properties and ability to form stable coordination complexes with a variety of transition metals. Its bidentate nature and the presence of both nitrogen and phosphorus donor atoms make it particularly effective in catalysis and coordination chemistry.
Propiedades
IUPAC Name |
diphenyl(quinolin-8-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJUJPUDSJXTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

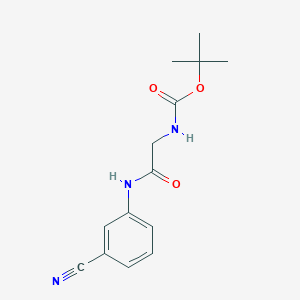
![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)
![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)
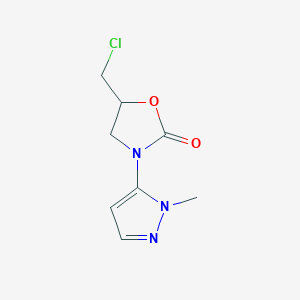
![3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2888747.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
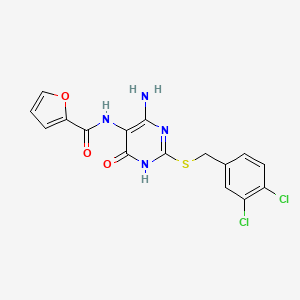
![N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2888752.png)
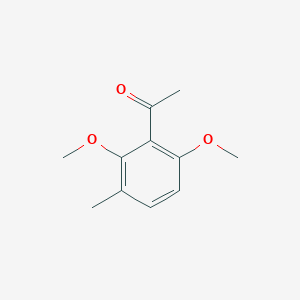
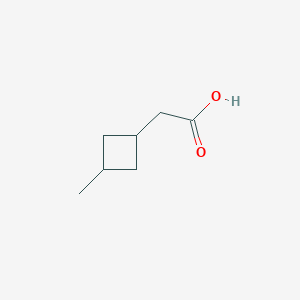
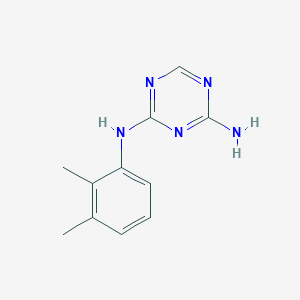
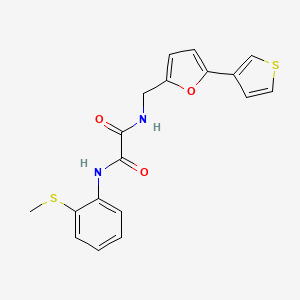
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2888761.png)
![5-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2888764.png)
